4-Acetamidonicotinic acid
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Overview
Description
4-Acetamidonicotinic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.163. The purity is usually 95%.
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Scientific Research Applications
1. Neuropharmacology and Pain Modulation
4-Acetamidonicotinic acid derivatives play a role in neuropharmacology. Gabapentin, an analog, has been studied for its efficacy in reducing visceral nociception induced by acetic acid. It demonstrates the ability to inhibit responses to peritoneal irritation-induced visceral pain. This effect correlates with the suppression of noxious-evoked release of excitatory amino acids in the spinal cord (Feng, Cui, & Willis, 2003).
2. Cognitive Enhancement and Alzheimer's Disease
Nefiracetam, another derivative, has been explored for its potential in treating Alzheimer's type and post-stroke vascular-type dementia. Studies demonstrate its action on neuronal nicotinic acetylcholine receptors (nnAChRs), suggesting a role in cognitive functions and dementia management (Zhao et al., 2001).
3. Plant Growth and Development
Research into the role of 4-phenylbutyric acid, a related compound, has shown its impact on plant regeneration. It functions as an auxin, promoting callus formation and subsequent shoot regeneration, offering potential applications in plant tissue culture engineering (Iwase et al., 2022).
4. Potential in Cancer Treatment
Compounds derived from aryl acetamides, including this compound derivatives, have been examined for their role as enzyme inhibitors and potential anticancer agents. These studies focus on their action against specific cancer types and their efficacy as part of combination therapies (Sultana et al., 2016).
5. Hepatoprotection and Antioxidant Effects
Studies have also explored the role of 4-hydroxyphenylacetic acid, a related compound, in protecting against drug-induced hepatotoxicity. Its action in enhancing the activity of phase II and antioxidant enzymes offers potential as a natural hepatoprotective drug (Zhao et al., 2018).
Mechanism of Action
Target of Action
4-Acetamidonicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where the nicotinamide moiety acts as an electron donor or acceptor .
Biochemical Pathways
The compound affects the metabolic pathways involving nicotinamide coenzymes. These coenzymes are involved in redox metabolism and NAD-dependent pathways . The compound also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Pharmacokinetics
Niacin is well-absorbed in the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The action of this compound results in the production of nicotinamide coenzymes, which play a crucial role in various metabolic processes . These coenzymes participate in redox reactions, contributing to energy production and other cellular functions .
Biochemical Analysis
Biochemical Properties
4-Acetamidonicotinic acid, like its parent compound niacin, is involved in the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are essential for numerous enzymatic reactions in the body, participating in energy metabolism and redox reactions .
Cellular Effects
This compound, through its involvement in the synthesis of NAD and NADP, influences various cellular processes. NAD and NADP are crucial for energy production, cell signaling, and DNA repair . They participate in metabolic redox processes where substrates are oxidized or reduced .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion to NAD and NADP. This process occurs via a series of enzymatic reactions, with the end products playing a vital role in cellular metabolism . The conversion of this compound to NAD and NADP is crucial for the functioning of over 400 enzymes in the body .
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the synthesis of NAD and NADP . These pathways are crucial for energy production and the functioning of numerous enzymes in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to that of niacin, given their structural similarity. Niacin is known to be transported into cells via specific carrier-mediated mechanisms .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the synthesis of NAD and NADP, it is likely to be found in the cytoplasm where these synthesis processes occur .
Properties
IUPAC Name |
4-acetamidopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-2-3-9-4-6(7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWQRLWVSNNJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.